4-AMINO-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4H-1,2,4-TRIAZOLE-3-T+
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Overview
Description
4-Amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a benzothiophene ring and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of appropriate precursors such as 2-mercaptobenzoic acid with an alkylating agent under acidic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Coupling of the Rings: The final step involves coupling the benzothiophene and triazole rings through a nucleophilic substitution reaction, often using a base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of the benzothiophene ring.
4-Amino-5-(methyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of the benzothiophene ring.
4-Amino-5-(benzyl)-4H-1,2,4-triazole-3-thiol: Features a benzyl group in place of the benzothiophene ring.
Uniqueness
The uniqueness of 4-amino-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4H-1,2,4-triazole-3-thiol lies in its benzothiophene ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with various biological targets and participate in unique chemical reactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
893642-52-9 |
---|---|
Molecular Formula |
C10H12N4S2 |
Molecular Weight |
252.4 |
Purity |
95 |
Origin of Product |
United States |
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